

# Spectroscopic Profile of 4-Acetoxyindole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetoxyindole

Cat. No.: B1630585

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This in-depth technical guide provides a comprehensive spectroscopic analysis of **4-acetoxyindole**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

## Spectroscopic Data Summary

The structural elucidation of **4-acetoxyindole** has been achieved through a combination of spectroscopic techniques. The quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR Spectral Data of **4-Acetoxyindole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.15	br s	-	1H	NH
7.29	t	3.0	1H	Ar-H2
7.19	t	7.9	1H	Ar-H6
7.11	dd	7.7, 0.7	1H	Ar-H7
6.81	dd	7.9, 0.7	1H	Ar-H5
6.70	dd	3.0, 1.8	1H	Ar-H3
2.37	s	-	3H	C(=O)CH <sub>3</sub>

#### <sup>13</sup>C NMR Spectral Data of 4-Acetoxyindole

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
169.5	C=O
143.2	C4
136.6	C7a
125.7	C2
122.9	C3a
122.3	C6
115.8	C7
109.9	C5
102.6	C3
21.1	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

FT-IR Spectral Data of **4-Acetoxyindole** (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3400-3300	N-H Stretch
3100-3000	Aromatic C-H Stretch
1760	C=O Stretch (Ester)
1620, 1580, 1460	Aromatic C=C Bending
1370	C-H Bend (CH <sub>3</sub> )
1210	C-O Stretch (Ester)
780, 740	Aromatic C-H Out-of-Plane Bending

## Mass Spectrometry (MS)

Mass Spectrometry Data of **4-Acetoxyindole**

m/z	Relative Intensity (%)	Assignment
175	45	[M] <sup>+</sup>
133	100	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
105	20	[M - C <sub>2</sub> H <sub>2</sub> O - CO] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **4-acetoxyindole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-acetoxyindole** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.

$^1\text{H}$  NMR Spectroscopy Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.

$^{13}\text{C}$  NMR Spectroscopy Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **4-acetoxyindole** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .

- Number of Scans: 32.
- Background: A spectrum of a pure KBr pellet was used as the background.

## Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS).

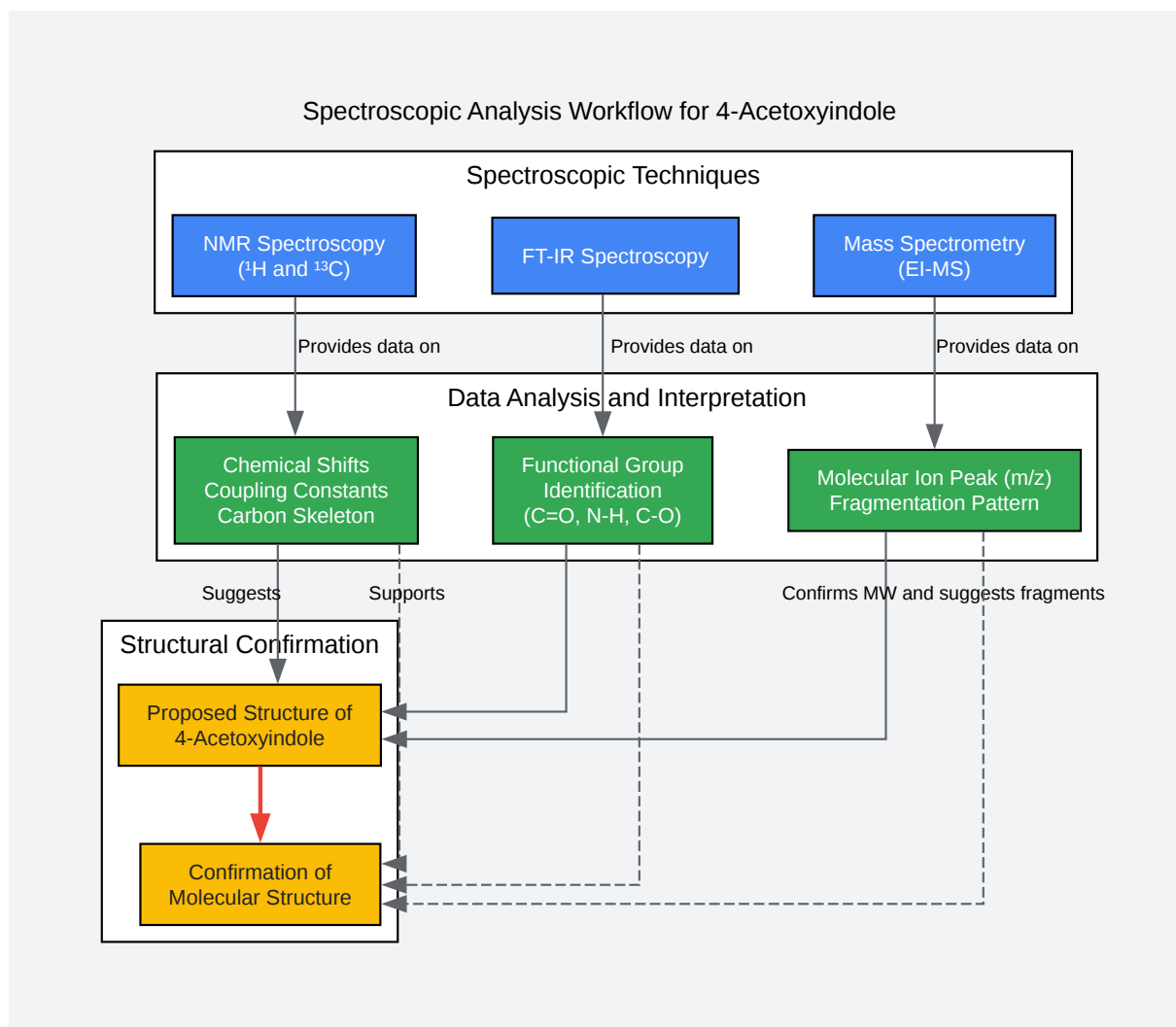
Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Range: 50-500 m/z.

## Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **4-acetoxyindole**.



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Caption: Logical workflow for the spectroscopic analysis of **4-acetoxyindole**.

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